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Compound of Interest

Compound Name: 3,5-Dibromo-2-fluoropyridine

Cat. No.: B1340105

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2-fluoropyridine is a halogenated heterocyclic compound of significant interest
in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring two
bromine atoms and a fluorine atom on the pyridine ring, offers a versatile scaffold for the
synthesis of complex molecular architectures. The presence of the fluorine atom can modulate
the physicochemical properties of derivative compounds, such as metabolic stability,
lipophilicity, and binding affinity to biological targets. The bromine atoms serve as convenient
handles for a variety of cross-coupling reactions, enabling the introduction of diverse functional
groups. This guide provides a comprehensive overview of the synthesis, properties, and
reactivity of 3,5-Dibromo-2-fluoropyridine, with a focus on its application as a key building
block in the development of novel therapeutics.

Physicochemical Properties and Spectroscopic
Data

While comprehensive experimental data for 3,5-Dibromo-2-fluoropyridine is not widely
published in peer-reviewed literature, its basic properties can be sourced from chemical
suppliers and databases. A collection of predicted and available data is presented below.

Table 1: Physicochemical Properties of 3,5-Dibromo-2-fluoropyridine
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Property Value Source
CAS Number 473596-07-5 [1]12]
Molecular Formula CsH2Br2FN [3]
Molecular Weight 254.88 g/mol [3]
Monoisotopic Mass 252.8538 Da [3]
Predicted XlogP 2.7 [3]

Table 2: Predicted Mass Spectrometry Data for 3,5-Dibromo-2-fluoropyridine Adducts

Adduct mlz

[M+H]* 253.86108
[M+Na]* 275.84302
[M-H]~ 251.84652
[M+NHa]* 270.88762
[M+K]* 291.81696

Data sourced from PubChem and are predicted

values.[3]

Note on Spectroscopic Data: Detailed experimental H, 13C, and °F NMR data with peak

assignments and coupling constants for 3,5-Dibromo-2-fluoropyridine are not readily

available in the public domain. Researchers are advised to acquire and interpret their own

analytical data upon synthesis or purchase of the compound. For reference, the H NMR of the

related precursor, 3,5-dibromopyridine, in CDCls shows signals at approximately 6 8.61 and o

8.15 ppm.[4] The introduction of the fluorine atom at the 2-position in 3,5-Dibromo-2-

fluoropyridine would be expected to introduce characteristic *H-1°F and 3C-1°F coupling

patterns.

Synthesis of 3,5-Dibromo-2-fluoropyridine
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A common and logical synthetic route to 3,5-Dibromo-2-fluoropyridine is through the
diazotization of 2-amino-3,5-dibromopyridine, followed by a fluorination reaction, such as the
Balz-Schiemann reaction. While a specific detailed protocol for this exact transformation is not
widely published, a general procedure can be adapted from established methods for the
synthesis of other fluoropyridines from their corresponding aminopyridines.

Experimental Protocol: Synthesis of the Precursor, 2-
Amino-3,5-dibromopyridine

The precursor, 2-amino-3,5-dibromopyridine, can be synthesized from 2-aminopyridine. The
bromination of 2-aminopyridine can lead to a mixture of 2-amino-5-bromopyridine and 2-amino-
3,5-dibromopyridine.[5]

Materials:
e 2-Aminopyridine

Acetic acid

Bromine

40% Sodium hydroxide solution

Petroleum ether (b.p. 60-80°C)

Procedure:

Dissolve 2-aminopyridine (3.0 moles) in acetic acid (500 ml) in a three-necked flask
equipped with a stirrer, dropping funnel, and condenser.

e Cool the solution to below 20°C using an ice bath.

¢ Slowly add a solution of bromine (3.0 moles) in acetic acid (300 ml) dropwise over 1 hour
with vigorous stirring, maintaining the temperature below 20°C initially.

o Allow the temperature to rise to 50°C after about half of the bromine solution has been
added.
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e Once the addition is complete, stir the mixture for an additional hour.
 Dilute the reaction mixture with water (750 ml) to dissolve the precipitated hydrobromide salt.
o Neutralize the solution with 40% sodium hydroxide solution with stirring and cooling.

o Collect the precipitate by filtration, wash with water until the washings are free of bromide
ions, and dry at 110°C. The precipitate is a mixture of 2-amino-5-bromopyridine and 2-
amino-3,5-dibromopyridine.

e The 2-amino-3,5-dibromopyridine can be separated from 2-amino-5-bromopyridine by
washing the crude product with hot petroleum ether.[5]

Experimental Protocol: General Diazotization and
Fluorination (Adapted)

This is a generalized protocol and would require optimization for the specific substrate.

Materials:

2-Amino-3,5-dibromopyridine

Fluoroboric acid (HBF4) or anhydrous hydrogen fluoride (HF)

Sodium nitrite (NaNOz2)

Inert solvent (e.g., toluene, hexane)
Procedure:

e Suspend 2-amino-3,5-dibromopyridine in an aqueous solution of fluoroboric acid at a low
temperature (typically 0-5°C).

o Slowly add a chilled aqueous solution of sodium nitrite, maintaining the low temperature to
form the diazonium tetrafluoroborate salt.

« |solate the diazonium salt by filtration and wash with a cold, non-reactive solvent.
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o Thermally decompose the dried diazonium salt, often in an inert, high-boiling solvent, to yield
3,5-Dibromo-2-fluoropyridine.

 Purify the product by distillation or chromatography.

Alternatively, the reaction can be carried out in anhydrous hydrogen fluoride, which often
serves as both the solvent and the fluorine source.[6]

Chemical Reactivity and Applications in Drug
Discovery

The trifunctional nature of 3,5-Dibromo-2-fluoropyridine makes it a highly valuable building
block. The fluorine atom at the 2-position activates the pyridine ring for nucleophilic aromatic
substitution (SNAr), while the bromine atoms at the 3- and 5-positions are amenable to various
palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the fluorine atom and the ring nitrogen atom makes the C-2
position susceptible to attack by nucleophiles. This allows for the displacement of the fluoride
ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce diverse
functionalities at this position.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bonds at the 3- and 5-positions are prime sites for palladium-catalyzed
cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These
reactions are fundamental in modern organic synthesis for the formation of carbon-carbon
bonds.

e Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with an
organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst
and a base. This allows for the introduction of aryl, heteroaryl, or alkyl groups at the bromine-
substituted positions. The differential reactivity of the C-Br bonds compared to the C-F bond
allows for selective functionalization.
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» Sonogashira Coupling: This reaction couples the bromopyridine with a terminal alkyne using
a palladium catalyst and a copper(l) co-catalyst. This is a powerful method for introducing
alkynyl moieties, which are themselves versatile functional groups for further
transformations.[7][8][9]

The ability to perform these reactions selectively at the 3- and 5-positions, potentially in a
stepwise manner, allows for the construction of highly complex and diverse molecular scaffolds
from a single starting material.

Logical Workflow for Functionalization

The differential reactivity of the halogen substituents on the 3,5-Dibromo-2-fluoropyridine ring
allows for a logical and stepwise functionalization strategy. This workflow is crucial for the
efficient synthesis of complex target molecules in drug discovery programs.
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Caption: Stepwise functionalization of 3,5-Dibromo-2-fluoropyridine.

This diagram illustrates a potential synthetic pathway where the bromine atoms are first
functionalized via cross-coupling reactions, followed by nucleophilic substitution of the fluorine
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atom. The order of the cross-coupling reactions at C3 and C5 can potentially be controlled by
the choice of catalyst and reaction conditions.

Conclusion

3,5-Dibromo-2-fluoropyridine is a valuable and versatile building block for the synthesis of
complex, highly functionalized pyridine derivatives. Its strategic arrangement of halogen atoms
allows for a range of selective transformations, making it a powerful tool for medicinal chemists
and drug development professionals. The ability to introduce a variety of substituents through
well-established synthetic methodologies provides a clear path to novel chemical entities with
potential therapeutic applications. Further research into the synthesis and reactivity of this
compound is warranted to fully exploit its potential in the creation of next-generation
pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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